molecular formula C13H15N3O B1377740 N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 1375476-93-9

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No. B1377740
M. Wt: 229.28 g/mol
InChI Key: PGJINSLINBVDJQ-RIYZIHGNSA-N
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Description

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (NBDMPH) is a synthetic compound that has been studied extensively in recent years for its potential applications in a variety of scientific and medical research. NBDMPH is a nitroxide radical, which is a type of molecule that is composed of two oxygen atoms and a nitrogen atom. The compound is highly stable, making it an ideal choice for use in a wide range of research applications.

Scientific Research Applications

Corrosion Inhibition

A study by Wang et al. (2006) explores the use of bipyrazolic-type organic compounds, closely related to N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine, as corrosion inhibitors. Their effectiveness is linked to parameters such as EHOMO, ELUMO, and the gap energy.

Antimicrobial Activities

Bildirici et al. (2007) investigated derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound structurally similar to the one , for their antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Synthesis of Heterocyclic Compounds

Farag et al. (2011) demonstrated the utility of compounds akin to N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine in synthesizing various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, highlighting their versatility in heterocyclic chemistry (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Novel Heterocyclic Systems

Holzer et al. (2003) researched the synthesis of spiro-fused azirino-pyrazolones, involving structures related to the compound in focus. These compounds have been characterized using spectroscopic methods and X-ray structure analysis, indicating potential for diverse chemical applications (Holzer, Claramunt, Pérez-Torralba, Guggi, & Brehmer, 2003).

Synthesis and Biological Evaluation

Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally related to N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine. Their study also included molecular docking and bioassay studies as cyclooxygenase-2 inhibitor, demonstrating the compound's potential in biochemical applications (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

properties

IUPAC Name

(NE)-N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-13(8-14-17)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJINSLINBVDJQ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Reactant of Route 2
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

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